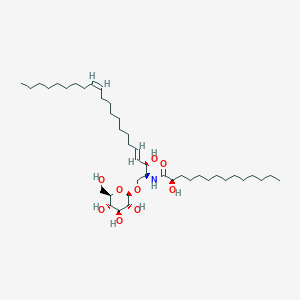

Asteriacerebroside G

Description

Properties

Molecular Formula |

C42H79NO9 |

|---|---|

Molecular Weight |

742.1 g/mol |

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,13Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosa-4,13-dien-2-yl]tetradecanamide |

InChI |

InChI=1S/C42H79NO9/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-24-26-28-30-35(45)34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)43-41(50)36(46)31-29-27-25-22-14-12-10-8-6-4-2/h16-17,28,30,34-40,42,44-49H,3-15,18-27,29,31-33H2,1-2H3,(H,43,50)/b17-16-,30-28+/t34-,35+,36+,37+,38+,39-,40+,42+/m0/s1 |

InChI Key |

MOQQBSZILUXXBS-OJKKOOKUSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCC/C=C\CCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCC=CCCCCCCCC)O)O |

Synonyms |

asteriacerebroside G |

Origin of Product |

United States |

Isolation and Purification Methodologies for Asteriacerebroside G

Chromatographic Separation Strategies for Asteriacerebroside G Enrichment

Bioassay-Guided Fractionation Techniques for Active Compound Identification

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for identifying and isolating new bioactive compounds from a complex mixture. mdpi.com The fundamental principle of this technique is to systematically separate, or fractionate, a crude extract and test the biological activity of each resulting fraction. The most active fractions are then selected for further rounds of separation and testing. This iterative process continues until a pure, biologically active compound is isolated. mdpi.com

The isolation of this compound from the starfish Asterias amurensis serves as a clear example of this methodology. acs.org Researchers were initially prompted to investigate the starfish as a potential source of plant-growth-regulating compounds, partly because the organisms are sometimes used as fertilizer. acs.org The bioassay chosen for this study was a plant-growth promotion test using sprouts of Brassica campestris. nih.govacs.org

Following the initial extraction and solvent partitioning, the ethyl acetate-soluble fraction was identified as the portion exhibiting the desired growth-promoting activity on the Brassica campestris sprouts. acs.org This active fraction was then subjected to silica (B1680970) gel column chromatography. Each fraction collected from the column was presumably tested again using the same plant-growth bioassay. Only those fractions that demonstrated significant activity were carried forward for further purification by ODS column chromatography and finally HPLC. acs.org This focused approach ensures that the chemical separation efforts are concentrated solely on the biologically relevant components of the extract, ultimately leading to the efficient isolation of the active principle, this compound. nih.govacs.org

Data Table: Chromatographic Fractionation of Asterias amurensis Extract

| Step | Material | Chromatographic Method | Solvent System (Eluent) | Result |

| 1 | Methanol (B129727) Extract (31 g) | Solvent Partitioning | Ethyl Acetate / Water | Active Lipophilic Fraction (1.72 g) |

| 2 | Lipophilic Fraction (1.72 g) | Silica Gel Column Chromatography | Chloroform (B151607)/Methanol/Water (Increasing Polarity) | Multiple Fractions |

| 3 | Active Fractions from Silica Gel | ODS Column Chromatography | Not Specified | Partially Purified Fractions |

| 4 | Partially Purified Fractions | Reversed-Phase HPLC | Not Specified | Pure this compound, Asteriacerebroside A, Asteriacerebroside B, Asteriaceramide A |

Advanced Structural Elucidation of Asteriacerebroside G

Spectroscopic Analysis for Glycosphingolipid Structure Determination

Spectroscopic analysis is the cornerstone for elucidating the structure of glycosphingolipids. It provides unparalleled insight into the molecular framework, allowing for the comprehensive assignment of atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like Asteriacerebroside G. researchgate.net It provides detailed information about the carbon-hydrogen framework, the connectivity between atoms, and the relative spatial arrangement of atoms. researchgate.net

One-dimensional (1D) NMR experiments provide the fundamental data for structural elucidation.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. For this compound, this includes signals from the sugar moiety, the long-chain phytosphingosine (B30862) base, and the fatty acid chain. Chemical shifts (δ) indicate the electronic environment of the protons, while splitting patterns (coupling constants, J) reveal the number of adjacent protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a count of the distinct carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., olefinic, methylene (B1212753), methine, carbonyl). nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orguobasrah.edu.iq A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. uobasrah.edu.iqresearchgate.net This information is crucial for assigning the numerous aliphatic signals in the lipid portion of this compound. researchgate.net

The following table summarizes the ¹H and ¹³C NMR data reported for this compound. scribd.com

| Position | δC (ppm) | δH (ppm, J in Hz) | DEPT-135 |

|---|---|---|---|

| Glycosyl Moiety | |||

| 1' | 105.1 | 4.91 (d, 7.8) | CH |

| 2' | 75.1 | 4.12 (t, 7.8) | CH |

| Ceramide Moiety | |||

| 1 | 69.3 | 4.50 (dd, 10.5, 4.5), 4.15 (dd, 10.5, 6.5) | CH₂ |

| 2 | 51.8 | 4.25 (m) | CH |

| 3 | 76.0 | 4.08 (m) | CH |

| 4 | 72.1 | 3.95 (m) | CH |

| 1'' | 175.2 | - | C |

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure by revealing correlations between nuclei. researchgate.nethuji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps establish the sequence of protons within the sugar ring and along the aliphatic chains of the ceramide moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This is fundamental for assigning the carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edumdpi.com HMBC is critical for connecting the structural fragments. For this compound, key HMBC correlations would include the one between the anomeric proton of the glucose (H-1') and the C-1 of the phytosphingosine base, confirming the glycosidic linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net This is vital for determining the relative stereochemistry, such as the orientation of substituents on the sugar ring and the configuration of the glycosidic bond (α or β).

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. uni-saarland.de

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like glycosphingolipids without significant fragmentation, providing an accurate molecular weight. ub.edu Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govresearchgate.net The fragmentation pattern of this compound in ESI-MS/MS would reveal:

Loss of the Glycosyl Unit: A primary fragmentation would be the cleavage of the glycosidic bond, resulting in an ion corresponding to the ceramide moiety. The mass difference confirms the identity of the sugar (e.g., a loss of 162 Da for a hexose (B10828440) unit).

Ceramide Fragmentation: Further fragmentation of the ceramide ion provides information on the long-chain base and the N-acyl chain. mdpi.com

| m/z (ion) | Proposed Fragment Identity |

|---|---|

| [M+Na]⁺ | Sodium adduct of the intact this compound molecule |

| [M+H]⁺ | Protonated intact this compound molecule |

| [Ceramide+H]⁺ | Fragment corresponding to the lipid portion after loss of the glycosyl unit |

| [Long-chain base - H₂O]⁺ | Fragment derived from the phytosphingosine base |

To unambiguously identify the fatty acid and long-chain base components of the ceramide, a chemical degradation followed by GC-MS analysis is often performed. nih.govchemrxiv.org The procedure involves:

Methanolysis: The glycosphingolipid is treated with methanolic HCl to cleave the amide and glycosidic bonds, yielding fatty acid methyl esters (FAMEs) and the long-chain base.

Derivatization: The resulting molecules are often further derivatized (e.g., by silylation) to increase their volatility for gas chromatography. nih.govnih.gov

GC-MS Analysis: The derivatized mixture is injected into the GC-MS. The gas chromatograph separates the individual components, and the mass spectrometer provides a mass spectrum for each, allowing for their positive identification by comparing their retention times and fragmentation patterns with those of known standards. biorxiv.orgresearchgate.net This method precisely determines the chain length, degree of saturation, and presence of any hydroxyl groups on both the fatty acid and the long-chain base.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Compound Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that provides critical information on the molecular weight and formula of an intact compound. wikipedia.org For the analysis of this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed. This method determined the molecular formula to be C₄₂H₇₉NO₉. acs.org The analysis revealed a sodium adducted molecular ion [M+Na]⁺ at an m/z (mass-to-charge ratio) of 764.5658. acs.org

Furthermore, liquid chromatography, specifically using an ODS (octadecylsilyl) column with an isocratic methanol (B129727) eluent, helped to confirm the alkyl chain length of the fatty acid moiety by comparing its retention time to those of known homologous cerebrosides, such as Asteriacerebroside A and B. acs.org This comparative analysis supported the structural assignment of the fatty acid component of this compound. acs.org

Table 1: LC-MS Data for this compound Characterization

| Parameter | Observation | Method | Reference |

| Molecular Formula | C₄₂H₇₉NO₉ | HRESIMS | acs.org |

| Molecular Ion | [M+Na]⁺ | HRESIMS | acs.org |

| m/z Value | 764.5658 | HRESIMS | acs.org |

| Chromatography | ODS-HPLC | Reverse-Phase Chromatography | acs.org |

Chemical Derivatization and Degradation Studies for Stereochemical and Linkage Assignment

To unambiguously determine the complete structure, including the stereochemistry and the connections between the different parts of the molecule, chemical degradation and derivatization studies were essential.

Acid Hydrolysis for Glycosidic Linkage and Moiety Identification

Acid hydrolysis is a standard method used to cleave glycosidic bonds, breaking down a glycosphingolipid into its constituent sugar and ceramide parts. acs.org In the study of this compound and related compounds, this technique is used to separate the monosaccharide unit from the lipid backbone. mdpi.com The hydrolysis of this compound yields two primary components: a sugar moiety and a ceramide part (long-chain base linked to a fatty acid).

The isolated sugar was identified as D-glucose. The stereochemistry of the glycosidic linkage was determined to be a β-configuration. This was confirmed by ¹H-NMR spectroscopy of the intact molecule, which showed a characteristic large coupling constant (J = 7.8 Hz) for the anomeric proton of the sugar residue, a hallmark of a β-anomer in glucopyranosides. researchgate.net

Table 2: Products of Acid Hydrolysis of this compound

| Moiety | Identified Compound | Method of Identification |

| Carbohydrate | D-glucopyranose | GC-MS after derivatization |

| Ceramide | (2S,3R,4E,13Z)-2-[(2'R)-2-hydroxytetradecanoylamino]-4,13-docosadiene-1,3-diol | MS and NMR analysis |

Peracetylation for Enhanced Spectroscopic Resolution

Peracetylation is a chemical derivatization technique where all free hydroxyl groups are converted to acetyl esters. This process is often employed in the structural analysis of carbohydrates and glycolipids to improve their solubility in organic solvents used for Nuclear Magnetic Resonance (NMR) spectroscopy and to enhance the resolution of NMR signals. nih.govnih.gov By converting polar hydroxyl groups to less polar acetyl groups, intramolecular hydrogen bonding is eliminated, leading to sharper and more well-dispersed peaks in the ¹H-NMR spectrum. researchgate.net

In the context of complex glycolipids like cerebrosides, peracetylation of the sugar moiety helps in unequivocally assigning the proton and carbon signals, which is crucial for confirming the identity and conformation of the monosaccharide unit. nih.gov The improved spectral resolution also aids in the detailed analysis of the long-chain base and fatty acid components of the molecule. mdpi.com

Determination of Absolute Configuration of Chiral Centers (e.g., (2S,3R) for LCB)

The structure of this compound contains several chiral centers in both its long-chain base (LCB) and its fatty acid (FA) moiety. Determining the absolute configuration at each of these centers is the final step in its complete structural elucidation.

The absolute configuration of the LCB was established as (2S,3R,4E,13Z) and the 2-hydroxy fatty acid as (2'R). This assignment was achieved by comparing the ¹H and ¹³C-NMR spectroscopic data and the optical rotation value (+12.8°) of this compound with those of known, structurally similar compounds, particularly Asteriacerebroside A. acs.orgnih.gov The biogenetic pathways for natural cerebrosides also suggest this stereochemical arrangement.

The absolute configuration of the monosaccharide unit (D-glucose) is determined through a specific procedure following acid hydrolysis. creative-proteomics.com The released glucose is reacted with an optically pure chiral alcohol, such as (R)-(-)-2-butanol, to form diastereomeric butyl glycosides. glycopedia.eu These derivatives are then acetylated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). uga.eduuga.edu The retention times of the resulting diastereomers are compared with those of authentic standards prepared from D- and L-glucose, allowing for an unambiguous assignment of the D-configuration. glycopedia.euuga.edu

Table 3: Absolute Configuration of Chiral Centers in this compound

| Moiety | Chiral Center | Absolute Configuration | Method of Determination | Reference |

| Long-Chain Base | C-2 | S | Comparison of spectroscopic data and optical rotation with known compounds | semanticscholar.orgnih.govacs.org |

| C-3 | R | Comparison of spectroscopic data and optical rotation with known compounds | semanticscholar.orgnih.govacs.org | |

| Fatty Acid | C-2' | R | Comparison of spectroscopic data and optical rotation with known compounds | semanticscholar.orgnih.govacs.org |

| Monosaccharide | Glucose | D | GC-MS analysis of chiral derivatives | glycopedia.euuga.edu |

Biosynthetic Pathways and Metabolic Origins of Asteriacerebroside G

General Sphingolipid Biosynthesis in Marine Invertebrates

Sphingolipids are essential components of cell membranes in eukaryotes and are also found in some prokaryotes and viruses. libretexts.orgmpi-cbg.de In marine invertebrates, these lipids exhibit significant structural diversity, which arises from variations in the biosynthetic pathway. libretexts.orgresearchgate.net The de novo synthesis pathway begins in the endoplasmic reticulum (ER) and involves several core enzymatic steps. frontiersin.orgtandfonline.com

The genesis of all sphingolipids begins with the condensation of the amino acid L-serine and the activated fatty acid, palmitoyl-CoA. frontiersin.org This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that is considered the rate-limiting step in sphingolipid biosynthesis. tandfonline.comnih.gov The product of this initial condensation is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.govresearchgate.net This molecule is then rapidly reduced by the NADPH-dependent enzyme 3-ketosphinganine reductase (KDSR) to form the foundational long-chain base (LCB), sphinganine (B43673) (dihydrosphingosine). frontiersin.orgtandfonline.com

The basic sphinganine structure undergoes extensive modification to create the vast diversity of LCBs seen in nature, particularly in marine invertebrates. libretexts.orgmpi-cbg.de These modifications are carried out by elongase and desaturase enzymes.

Elongases: Elongation of very-long-chain fatty acids (Elovl) enzymes are responsible for extending the carbon chain of the LCB beyond the initial 18 carbons derived from palmitoyl-CoA and serine. libretexts.org

Desaturases: Fatty acyl desaturases (Fads) introduce double bonds at specific positions along the LCB. mdpi.com Marine invertebrates possess a diverse array of these enzymes, including front-end desaturases (such as Δ4, Δ5, Δ6, and Δ8 desaturases) and methyl-end desaturases, which can create unique unsaturation patterns. csic.esroyalsocietypublishing.orgd-nb.info For example, LCBs with three double bonds, such as sphinga-4E,8E,10E-trienine, have been identified in some marine invertebrates. libretexts.org This enzymatic machinery allows for the production of the specific C22 docosadiene LCB found in Asteriacerebroside G. nih.govacs.org

Once the mature LCB is formed, it is N-acylated with a fatty acid to form ceramide. tandfonline.com This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS), which exhibit specificity for different fatty acyl-CoAs. libretexts.orgfrontiersin.org The resulting ceramide molecule is the direct precursor for more complex sphingolipids, including cerebrosides.

Further structural diversity is introduced through hydroxylation at specific positions on either the LCB or the fatty acid chain. libretexts.org In marine invertebrates, ceramides (B1148491) can feature hydroxylation at various positions, contributing to their unique structures. mdpi.comresearchgate.net The structure of this compound, for instance, contains a 2-hydroxy fatty acid [(2'R)-2-hydroxytetradecanoylamino] and two hydroxyl groups on the LCB at positions 1 and 3. nih.govacs.orgnih.gov

The final step in the biosynthesis of a glucocerebroside is the attachment of a glucose molecule to the primary hydroxyl group (C-1) of the ceramide backbone. tandfonline.comfrontiersin.org This glycosylation is a critical step that transforms the hydrophobic ceramide into an amphipathic glycosphingolipid. mdpi.com The reaction is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase. nih.govfrontiersin.orgwikipedia.org This enzyme transfers a glucose moiety from the activated sugar donor, UDP-glucose, to the ceramide acceptor, forming a β-glycosidic bond. frontiersin.org In the specific case of this compound, a β-d-glucopyranose unit is added to the ceramide precursor to yield the final compound. nih.govnih.govresearchgate.net

Ceramide Formation and Hydroxylation at Specific Positions

Enzymatic Systems and Genetic Determinants in this compound Biosynthesis

The synthesis of a complex molecule like this compound is dependent on a precise set of enzymes encoded by specific genes. While the entire genetic blueprint for its synthesis in A. amurensis has not been fully elucidated, the key enzyme families involved are known.

Glycosyltransferases (GTs) are a large and diverse family of enzymes responsible for the synthesis of glycosidic bonds, forming glycoproteins and glycolipids. mdpi.commdpi.com The specific enzymes that synthesize cerebrosides are UDP-glycosyltransferases (UGTs), which use UDP-sugars as donors. mdpi.comfrontiersin.org The enzyme responsible for the final step in this compound synthesis is UDP-glucose:ceramide β-D-glucosyltransferase. nih.gov This enzyme facilitates the attachment of the glucose residue to the ceramide part of the molecule. mdpi.com

In invertebrates, these enzymes are localized in the Golgi apparatus, where they act on ceramide substrates. researchgate.netembopress.org While specific glycosyltransferases from the starfish A. amurensis have not been isolated and characterized in the context of this compound synthesis, related studies have identified key glycosyltransferase genes in other starfish, providing a basis for understanding the genetic determinants of cerebroside formation in these organisms. kegg.jp The high specificity of these enzymes ensures the correct stereochemistry of the glycosidic linkage, resulting in the 1-O-(β-d-glucopyranosyl) structure characteristic of this compound. nih.govresearchgate.net

Chemotaxonomic Implications of this compound Distribution in Asterias amurensis and Related Marine Organisms

The distribution of secondary metabolites, particularly structurally complex lipids like cerebrosides, often follows taxonomic lines and can provide valuable chemical markers (chemotaxonomy) for classifying and differentiating organisms. wiley-vch.de The presence and specific structure of this compound in the Northern Pacific starfish Asterias amurensis is a key example of this principle. nih.govmdpi.com

This compound is part of a family of related compounds found in this species. It was co-isolated with the known Asteriacerebrosides A and B, as well as a novel ceramide, Asteriaceramide A. researchgate.netacs.org Earlier studies on a subspecies, Asterias amurensis versicolor, led to the isolation of Asteriacerebrosides A-F. researchgate.netresearchgate.net The structural consistency and minor variations within this class of compounds are characteristic of the Asterias genus, suggesting a shared and evolutionarily conserved biosynthetic capability. The defining features of these cerebrosides, such as the nature of the sphingoid base and the attached fatty acyl chain, serve as a chemical signature.

Comparing the cerebrosides from A. amurensis with those from other starfish highlights distinct chemotaxonomic patterns. For example, the starfish Oreaster reticulatus contains a series of nine glycosphingolipids named oreacerebrosides, which are characterized by a 4,8,10-triunsaturated sphingoid base, distinguishing them from the asteriacerebrosides. nih.gov Similarly, ophidiacerebrosides, originally isolated from sea stars of the genus Ophidiaster and also found in Narcissia canariensis, possess a unique 9-methyl-4,8,10-triene sphingoid base. mdpi.com

The broader distribution of cerebrosides extends to numerous other marine organisms, including sponges, sea cucumbers, and soft corals. nih.gov However, the specific molecular species vary significantly between these groups. For instance, while glucocerebrosides (B1249061) are found in A. amurensis, other organisms may produce galactocerebrosides (B1148508) or feature different fatty acid and long-chain base compositions. nih.gov This diversity underscores the utility of cerebroside profiling as a chemotaxonomic tool to explore the phylogenetic relationships among marine invertebrates. The unique structure of this compound firmly places it within the chemical profile of A. amurensis, contributing to the chemotaxonomic understanding of this species in relation to other Asteroidea.

Biological Activities and Pharmacological Investigations of Asteriacerebroside G

In Vitro Assessments of Asteriacerebroside G Efficacy and Mechanisms

Molecular Mechanism Elucidation of this compound Action

Detailed investigations into the molecular mechanisms underlying the biological effects of this compound are still in the early stages. The following sections outline the current understanding and areas of investigation.

Currently, there is no specific information available in the scientific literature detailing receptor binding and target engagement studies for this compound. G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a role in a wide variety of physiological processes by binding to a diverse array of signaling molecules. bathasu.comlibretexts.org These receptors consist of a single polypeptide chain that traverses the cell membrane seven times. libretexts.orgsandiego.edu The binding of a ligand to the extracellular portion of a GPCR induces a conformational change that allows the receptor to interact with and activate intracellular G-proteins. libretexts.orgmsu.edu This activation initiates a cascade of intracellular signals. bathasu.com Given the diverse biological activities of other marine glycolipids, it is plausible that this compound may interact with cell surface receptors, but this remains to be experimentally verified.

There is no direct evidence in the current scientific literature to suggest that this compound modulates the WNT/β-catenin signaling pathway. The WNT/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, tissue homeostasis, and cell fate determination. cellsignal.comnih.gov In the absence of a Wnt signal, the protein β-catenin is targeted for degradation by a destruction complex. cellsignal.com When a Wnt ligand binds to its Frizzled receptor and LRP5/6 co-receptor, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin. cellsignal.comnih.gov In the nucleus, β-catenin acts as a transcriptional co-activator for target genes. cellsignal.commdpi.com Dysregulation of this pathway is implicated in various diseases, including cancer. nih.govmdpi.com While some marine natural products have been shown to influence this pathway, a direct link to this compound has not been established.

There is no published research indicating that this compound directly modulates the activity of stearoyl-CoA desaturase (SCD). SCD is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). mdpi.complos.org Specifically, it catalyzes the introduction of a double bond at the delta-9 position of fatty acyl-CoAs, such as palmitoyl-CoA and stearoyl-CoA. plos.orgmdpi.com This enzymatic activity is crucial for maintaining the appropriate ratio of SFAs to MUFAs, which impacts membrane fluidity and cellular signaling. mdpi.com Elevated expression of SCD has been observed in various pathological conditions. nih.gov While the metabolic effects of this compound have not been extensively studied, there is no current evidence to link it to the modulation of SCD activity.

Comprehensive gene expression profiling studies to determine the global transcriptional changes induced by this compound have not yet been reported in the scientific literature. Gene expression is the fundamental process by which the genetic information stored in DNA is used to synthesize functional gene products, such as proteins and non-coding RNAs. wikipedia.org This process is tightly regulated and allows cells to respond to their environment and to differentiate into various cell types. wikipedia.orgnih.gov Techniques such as RNA sequencing (RNA-seq) are used to analyze the complete set of RNA transcripts in a cell at a given time, providing insights into which genes are activated or repressed in response to a specific stimulus. frontiersin.org Such studies would be invaluable in elucidating the broader biological effects and potential molecular targets of this compound.

Enzyme Activity Modulation (e.g., stearoyl–CoA desaturase)

In Vivo Animal Model Studies for Biological Effects of this compound

The in vivo biological effects of this compound have been investigated in a non-mammalian model system, as detailed below.

While not a traditional animal model, the effects of this compound have been tested on a plant species. Research has shown that this compound, along with asteriacerebrosides A and B, exhibits growth-promoting activity for the entire plant body of Brassica campestris. acs.orgmdpi.com This was a novel finding, as it was the first report of a plant growth-promoting activity for this class of compounds. mdpi.com In the same study, another compound isolated from the same starfish, asteriaceramide A, was found to stimulate only root growth. acs.orgjst.go.jp The use of starfish as a source of plant-growth-regulating compounds was prompted by the observation that starfish compost mix showed a plant-growth promoting effect on Brassica campestris. jst.go.jpresearchgate.net

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Model System | Observed Effect | Reference(s) |

| Plant Growth Promotion | Brassica campestris | Promoted growth of the entire plant body | acs.org, mdpi.com |

| Receptor Binding | Not yet studied | N/A | |

| WNT/β-catenin Pathway Modulation | Not yet studied | N/A | |

| Stearoyl-CoA Desaturase Modulation | Not yet studied | N/A | |

| Gene Expression Profiling | Not yet studied | N/A |

Evaluation of Broader Biological Effects in Non-Human Animal Systems (excluding human clinical trials)

Direct research evaluating the biological effects of this compound in non-human animal models is currently limited. The primary in vivo effect that has been specifically attributed to this compound is the promotion of plant growth. nih.govmdpi.comresearchgate.net In a study involving sprouts of Brassica campestris, this compound, along with the related compounds Asteriacerebroside A and Asteriacerebroside B, demonstrated a promotive effect on the growth of the entire plant. nih.govjst.go.jp This finding suggests a potential role for this class of compounds as plant growth regulators. researchgate.net

While specific data on this compound in animal systems are scarce, broader studies on glycosphingolipids (GSLs) and total cerebroside fractions from starfish provide context for potential areas of investigation. For instance, GSLs isolated from starfish have been reported to exhibit significant biological activities in various mouse models, including antihyperglycemic effects in type 2 diabetic mice and anti-osteoporosis effects in ovariectomized (OVX) mice, which serve as a model for osteoporosis. nih.gov Furthermore, mixtures of cerebrosides from starfish have shown potential therapeutic benefits in other animal models, such as exerting anti-fatty liver activity in rats and alleviating adipose atrophy in cancer-associated cachexia mice. However, it is important to note that these activities have not been specifically confirmed for purified this compound.

The generation of animal models for diseases related to glycosphingolipid metabolism, such as Gaucher disease, has been achieved through methods like chemical induction with inhibitors (e.g., conduritol-β-epoxide) or genetic modification (e.g., Gba-knockout mice). nih.gov Such models are crucial for studying disease pathology and evaluating potential therapies but have not yet been specifically employed to investigate the effects of this compound.

Gnotobiotic Models for Microbiota Interaction Analysis

To date, there are no published studies that have specifically used gnotobiotic models to analyze the interactions between this compound and gut microbiota. However, this experimental approach holds significant potential for elucidating the reciprocal relationship between this marine-derived glycosphingolipid and the complex ecosystem of microorganisms in the host gut.

Gnotobiotic animal models, typically mice or rats raised in a sterile (germ-free) environment, allow for the precise control of the animal's microbial composition. nih.govfrontiersin.org Researchers can introduce single microbial species, defined consortia of bacteria, or complex microbiota from a donor (e.g., human fecal transplant) to study specific host-microbe and microbe-microbe interactions in a controlled in vivo setting. nih.govfrontiersin.org

Studies using gnotobiotic mice have been instrumental in demonstrating the profound influence of the gut microbiota on host glycosphingolipid metabolism and immune function. For example, research has shown that colonization of germ-free mice with microbiota can induce significant changes in the host's intestinal glycosphingolipid profile, such as the fucosylation of epithelial glycosphingolipids. nih.gov Conversely, bacterially-produced sphingolipids, such as those from members of the genus Bacteroides, have been shown to play a crucial role in bacterial colonization and the education and regulation of the host immune system, including the modulation of invariant natural killer T (iNKT) cells. nih.govfrontiersin.orgresearchgate.net

A potential research approach using gnotobiotic models to study this compound could involve:

Administering this compound to germ-free mice to determine its direct effects on host physiology and immune parameters in the absence of microbial influence.

Colonizing germ-free mice with specific bacterial species or consortia and then administering this compound. This would help identify which microbes can metabolize the compound and what the resulting metabolic products are.

Comparing the effects of this compound in gnotobiotic vs. conventionally-raised mice to understand how the native microbiome alters the compound's bioavailability, metabolism, and downstream biological activities.

Investigating changes in the microbial community composition following administration of this compound to humanized gnotobiotic mice (germ-free mice colonized with human fecal microbiota) to see if the compound has a prebiotic effect.

Such studies could reveal whether this compound is metabolized by the gut microbiota, whether it influences the composition of the microbiota, and how this interaction subsequently impacts host immunity and metabolic health.

Comparative Biological Activities of this compound with Other Cerebrosides and Glycosphingolipids

The biological activity profile of this compound, based on current research, appears to be distinct when compared to other cerebrosides and glycosphingolipids isolated from marine organisms. The most well-documented activity for this compound is its ability to promote plant growth. nih.govmdpi.commdpi.com

In contrast, many other starfish-derived cerebrosides have been primarily investigated for their cytotoxic effects against various cancer cell lines. For example, a mixture of ophidiacerebrosides (B, C, and D) from the starfish Narcissia canariensis displayed significant cytotoxicity against multiple human cancer cell lines, including multiple myeloma, colorectal adenocarcinoma, and glioblastoma, with an IC50 value of approximately 20 μM. nih.gov Similarly, cerebrosides isolated from the deep-sea starfish Ceramaster patagonicus exhibited slight to moderate cytotoxic activity against human colon (HT-29), melanoma (SK-MEL-28), and breast (MDA-MB-231) cancer cells. nih.govresearchgate.net While many marine cerebrosides show cytotoxic or antitumor potential, this activity has not been reported for this compound. nih.govresearchgate.net

Another important biological activity attributed to certain marine glycosphingolipids is neuritogenic activity, or the promotion of neurite outgrowth. mdpi.com Various gangliosides from starfish and sea cucumbers have demonstrated the ability to stimulate neuritogenesis in rat pheochromocytoma (PC12) cells and human neuroblastoma (SH-SY5Y) cells, suggesting potential applications in neurodegenerative disease research. mdpi.comnih.govnih.gov For example, the ganglioside LLG-3 from the starfish Lincha laevigata showed potent neuritogenic effects. nih.gov This activity has not been associated with this compound.

The table below summarizes the comparative biological activities of this compound and other selected marine cerebrosides.

| Compound/Compound Class | Source Organism | Biological Activity | Citation |

| This compound | Asterias amurensis (Starfish) | Promotes growth of Brassica campestris (plant) | nih.govmdpi.commdpi.com |

| Asteriacerebroside A & B | Asterias amurensis (Starfish) | Promotes growth of Brassica campestris (plant) | nih.govmdpi.com |

| Ophidiacerebrosides | Narcissia canariensis (Starfish) | Cytotoxicity against human cancer cell lines (IC50 ~20 μM) | nih.gov |

| Ceramaster patagonicus Cerebrosides | Ceramaster patagonicus (Starfish) | Slight to moderate cytotoxicity against human cancer cells | nih.govresearchgate.net |

| Agelasphins | Agelas mauritianus (Sponge) | Antitumor activity against B16 murine melanoma cells in vivo | nih.gov |

| Starfish Gangliosides (general) | Various Starfish | Neuritogenic activity in PC12 and SH-SY5Y cells | nih.govmdpi.comnih.gov |

| Cucumaria echinata Cerebrosides | Cucumaria echinata (Sea Cucumber) | Toxicity in brine shrimp lethality assay (11-27%) | nih.gov |

This comparison highlights the diverse functional roles of cerebrosides. While many exhibit potent activities like cytotoxicity and neuritogenesis, this compound's known biological role is currently confined to plant growth promotion, distinguishing it from many of its structural relatives.

Synthetic and Semi Synthetic Approaches to Asteriacerebroside G and Its Analogues

Total Synthesis Strategies for Complex Glycosphingolipids

The total synthesis of complex glycosphingolipids like Asteriacerebroside G is a multi-step process that requires precise control over stereochemistry and the use of various protecting groups. researchgate.netnih.gov A common strategy involves the synthesis of the glycan and lipid components separately, followed by their coupling. researchgate.netrsc.org

The formation of the glycosidic bond is a critical step in GSL synthesis. For compounds like this compound, which contain a glucose unit, achieving a stereoselective β-d-glucopyranosyl linkage is paramount. The stereochemical outcome of a glycosylation reaction is influenced by the glycosyl donor, the acceptor (the ceramide or a precursor), and the reaction conditions. nih.gov

One powerful method for controlling stereochemistry is the use of a "participating" protecting group at the C-2 position of the glucose donor. nih.gov Ester or carbamate (B1207046) groups at C-2 can form a cyclic intermediate that blocks the α-face of the sugar ring, directing the incoming acceptor to attack from the β-face, resulting in the desired trans-1,2-glycosidic linkage. nih.gov

Commonly employed glycosylation methods that can be adapted for this purpose include:

Glycosyl Trichloroacetimidates: These donors, activated by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), are highly effective for forming glycosidic bonds. rsc.orgbeilstein-journals.org The trichloroacetimidate (B1259523) method is a cornerstone of modern carbohydrate chemistry. rsc.org

Thioglycosides: Activated by promoters like dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) or N-iodosuccinimide (NIS)/triflic acid, thioglycosides are versatile donors for complex oligosaccharide synthesis. researchgate.net

Glycosyl Iodides: Reaction of α-iodo glycosides with stannyl (B1234572) ceramides (B1148491), activated by tetrabutylammonium (B224687) iodide (TBAI), has been shown to produce β-glycolipids with high stereoselectivity and yield. rsc.orgresearchgate.net

A chemoenzymatic strategy offers an alternative, using mutant endoglycoceramidases (endoglyceramidase glycan synthases) to couple chemoenzymatically prepared α-glycosyl fluorides with sphingosine (B13886) components. nih.gov

Table 1: Comparison of Selected Glycosylation Methods for β-Linkage Formation

| Method | Glycosyl Donor | Typical Promoter(s) | Key Features |

| Trichloroacetimidate | Glycosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | High reactivity; widely used for complex GSL synthesis. researchgate.netrsc.org |

| Thioglycoside | Thioglycoside | DMTST, NIS/TfOH | Versatile and stable donors suitable for multi-step synthesis. researchgate.net |

| Iodide Glycosylation | Glycosyl Iodide | TBAI | High stereoselectivity for β-glycolipids with stannyl ceramides. rsc.org |

| Chemoenzymatic | α-Glycosyl Fluoride | Mutant Endoglycoceramidase | High specificity but substrate scope can be limited by the enzyme. nih.gov |

Long-Chain Base (LCB) Synthesis: The biosynthesis of LCBs begins with the condensation of serine and palmitoyl-CoA. tandfonline.comnih.gov Chemical synthesis often mimics this by starting from chiral precursors to establish the correct stereochemistry. The de novo synthesis pathway involves several key enzymatic steps that can be replicated chemically:

Condensation of serine and a fatty acyl-CoA. nih.gov

Reduction to form dihydrosphingosine (sphinganine). nih.govmdpi.com

Acylation by a ceramide synthase (CerS) to yield dihydroceramide. spandidos-publications.commdpi.com

Desaturation by a desaturase to introduce the characteristic C4-trans double bond, forming ceramide. nih.govmdpi.com

Fungal cerebrosides, such as Asteriacerebrosides, often contain the unique LCB 9-methyl-4,8-sphingadienine. scielo.brfrontiersin.org Its synthesis requires additional steps to introduce the methyl group at C-9 and the second double bond at C-8. frontiersin.orglibretexts.org

Hydroxylated Fatty Acyl Chain Synthesis: Many natural cerebrosides, including fungal variants, possess a 2-hydroxy (or α-hydroxy) fatty acyl chain. scielo.brmdpi.com The synthesis of these chains is crucial for creating the complete ceramide structure. In biological systems, this hydroxylation is carried out by fatty acid 2-hydroxylase (FA2H). mdpi.comnih.gov In chemical synthesis, this hydroxyl group can be introduced using stereoselective methods to ensure the correct (typically R) configuration found in nature. mdpi.com The synthesis of very long-chain fatty acids (VLCFAs) often involves elongation of shorter fatty acid precursors. spandidos-publications.com

The synthesis of complex molecules like GSLs is impossible without a robust protecting group strategy. nih.gov Carbohydrates are particularly challenging due to the presence of multiple hydroxyl groups with similar reactivity. nih.gov

Key considerations for protecting group strategies include:

Orthogonality: Protecting groups are considered orthogonal if each can be removed under specific conditions without affecting the others. This allows for the selective deprotection of a single hydroxyl group for glycosylation or other modifications.

Stereoelectronic Effects: As mentioned in section 6.1.1, protecting groups at C-2 (e.g., acetyl, benzoyl) can "participate" in the glycosylation reaction to direct β-stereoselectivity. nih.gov In contrast, non-participating groups (e.g., benzyl, silyl (B83357) ethers) are often used when α-linkages are desired or when participation is not required.

Protecting the Lipid Moiety: The hydroxyl and amino groups of the sphingoid base must also be protected during glycosylation. For instance, an azido (B1232118) group (N₃) is often used as a precursor to the amine, which is later reduced and acylated to form the final ceramide. rsc.org Benzyl or benzoyl groups are commonly used to protect hydroxyls on the LCB. researchgate.net

Table 2: Common Protecting Groups in Glycosphingolipid Synthesis

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Hydroxyl (Carbohydrate/Lipid) | Benzyl Ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl (Carbohydrate/Lipid) | Benzoyl Ester | Bz | Base-catalyzed hydrolysis (e.g., NaOMe) |

| Hydroxyl (Carbohydrate) | Acetyl Ester | Ac | Base-catalyzed hydrolysis (e.g., NaOMe) |

| Hydroxyl (Carbohydrate) | Silyl Ethers | TBDMS, TIPS | Fluoride source (e.g., TBAF) |

| Amine (Sphingoid Base) | Azide | N₃ | Reduction (e.g., H₂, Pd/C; Staudinger reaction) |

| Amine (Sphingoid Base) | Carbamates | Boc, Cbz | Acidic conditions (Boc); Hydrogenolysis (Cbz) |

Construction of Complex Long-Chain Bases and Hydroxylated Fatty Acyl Chains

Semi-Synthetic Derivatization of this compound

Semi-synthesis starts with the natural product, isolated from its source, which is then chemically modified to create analogues. This approach can be more efficient than total synthesis for exploring structure-activity relationships by generating a library of related compounds.

Alterations to the sugar part of the molecule can probe the importance of the carbohydrate for biological activity.

Glycan Elongation: The primary hydroxyl groups of the glucose unit can be selectively deprotected and used as acceptors for further glycosylation, allowing the synthesis of analogues with more complex glycan chains.

Functional Group Modification: The hydroxyl groups can be modified to other functionalities, such as sulfates, phosphates, or deoxy sugars, to mimic other natural GSLs or to explore novel interactions. sigmaaldrich.com For example, enzymatic or chemical sulfation could introduce a sulfate (B86663) group, transforming the neutral cerebroside into an acidic sulfatide.

Modifying the lipid tail can influence the molecule's integration into cell membranes and its interactions within lipid rafts. mdpi.com

Ozonolysis and Reductive Amination: A powerful method for modifying the sphingosine backbone involves ozonolysis, which cleaves the double bond in the LCB. google.com This can be followed by reductive amination to introduce new functional groups, such as a primary amine, which can then be coupled to other molecules or reagents. google.com

N-Acyl Chain Exchange: The existing N-acyl chain can be cleaved under harsh hydrolytic conditions and replaced with different synthetic fatty acids. This allows for the systematic variation of chain length, saturation, and hydroxylation to study their effect on the GSL's properties.

Derivatization of Hydroxyl Groups: The free hydroxyls on the LCB or the fatty acyl chain can be esterified or etherified to produce new analogues.

These semi-synthetic approaches provide valuable tools for creating diverse libraries of this compound analogues for biological screening and mechanistic studies. scispace.com

Modification of the Glycosidic Moiety

Preparation of Labeled this compound for Mechanistic Investigations

The study of the precise mechanisms of action, metabolic pathways, and molecular interactions of complex natural products like this compound necessitates the use of isotopically labeled analogues. While the literature extensively covers the isolation and characterization of this compound from its natural source, the starfish Asterias amurensis, and describes the synthesis of related unlabeled cerebrosides, specific reports detailing the synthetic preparation of labeled this compound are not prevalent. researchgate.netnih.govnih.govsoton.ac.uk However, established methodologies for the isotopic labeling of its constituent parts—the sphingoid base, the fatty acid, and the glucose moiety—provide a clear and scientifically rigorous framework for its proposed synthesis. Such labeled compounds are invaluable tools for in-depth mechanistic investigations using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.comnumberanalytics.comias.ac.innih.gov

A hypothetical, yet scientifically grounded, synthetic strategy for preparing deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled this compound would involve a convergent approach. This strategy would focus on the independent synthesis of the labeled sphingoid base and the labeled fatty acid, followed by their coupling and subsequent glycosylation.

Hypothetical Synthesis of Labeled Sphingoid Base:

The sphingoid base of this compound is a (2S,3R,4E,13Z)-2-amino-4,13-docosadiene-1,3-diol. The introduction of isotopic labels can be strategically planned at various positions. For instance, deuterium labels can be incorporated into the sphingoid backbone to serve as non-perturbing probes for studying membrane dynamics and conformation by ²H-NMR spectroscopy. nih.govnih.gov

A plausible route for synthesizing a deuterium-labeled sphingoid base could start from a suitable chiral precursor, such as L-serine. The synthesis could involve a Horner-Wadsworth-Emmons reaction to construct the carbon backbone, where one of the reactants, a phosphonate (B1237965) or an aldehyde, is deuterated. For example, to introduce deuterium at specific positions like C3, a reduction of an α,β-enone intermediate using a deuterium source like sodium borodeuteride (NaBD₄) would be an effective step. nih.gov This method allows for the regioselective incorporation of deuterium.

Hypothetical Synthesis of Labeled Fatty Acid:

The fatty acid component of this compound is (2'R)-2-hydroxytetradecanoic acid. Carbon-13 is a common isotope used for labeling fatty acids to trace their metabolic fate. soton.ac.ukoup.com The synthesis of [¹³C]-labeled tetradecanoic acid has been successfully demonstrated and can be adapted for this purpose. researchgate.net

For example, to label the carboxyl carbon (C-1), the synthesis could involve the reaction of 1-bromotridecane (B143060) with potassium cyanide enriched with carbon-13 (K¹³CN). Subsequent hydrolysis of the resulting nitrile would yield [1-¹³C]-tetradecanoic acid. researchgate.net To introduce the hydroxyl group at the C-2 position, standard α-hydroxylation methods could be employed.

Assembly and Glycosylation:

Once the labeled sphingoid base and the labeled fatty acid are synthesized, the next step would be the formation of the ceramide backbone through an amide coupling reaction. Finally, the introduction of the glucose moiety would be achieved through a glycosylation reaction. This would involve activating the anomeric position of a protected glucose donor and coupling it with the primary hydroxyl group of the labeled ceramide.

The following table outlines a hypothetical scheme for the preparation of labeled this compound, detailing the type of label, its position, the key labeled precursor, and the potential application for each labeled analogue.

| Labeled Compound | Isotopic Label | Position of Label | Key Labeled Precursor | Potential Mechanistic Investigation |

| [3-²H]-Asteriacerebroside G | Deuterium (²H) | C-3 of the sphingoid base | Sodium borodeuteride (NaBD₄) | Studying membrane interactions and conformational changes using solid-state ²H-NMR. |

| [1-¹³C]-Asteriacerebroside G | Carbon-13 (¹³C) | C-1 of the fatty acid | Potassium cyanide (K¹³CN) | Tracing the metabolic fate and catabolism of the fatty acid chain using mass spectrometry. |

| [U-¹³C₆]-Glc-Asteriacerebroside G | Carbon-13 (¹³C) | Uniformly in the glucose moiety | [U-¹³C₆]-Glucose | Investigating the role of the carbohydrate headgroup in receptor binding and signaling pathways. |

The synthesis of these labeled compounds would provide powerful tools to elucidate the biological functions of this compound at a molecular level. For instance, deuterium-labeled analogues could help in understanding how the molecule orients itself within a cell membrane, while carbon-13 labeled versions would be instrumental in tracking its metabolic breakdown and the distribution of its components within a biological system. jst.go.jpbiorxiv.org

Advanced Analytical Method Development for Asteriacerebroside G Quantification and Detection

Development of High-Sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

High-sensitivity LC-MS methods are fundamental for the reliable analysis of Asteriacerebroside G. The development of these methods involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection to achieve the lowest possible limits of detection and quantification. The structural complexity of this compound, a glycosphingolipid, requires a multi-faceted approach to method development. mdpi.comacs.org

The goal of chromatographic optimization is to achieve efficient separation of this compound from other related cerebrosides and matrix components, ensuring a sharp peak shape and stable retention time for accurate quantification. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for the separation of cerebrosides. mdpi-res.com

Key parameters that are optimized include the stationary phase, mobile phase composition, and gradient elution. C18 columns are frequently used as the stationary phase due to their hydrophobicity, which provides good retention for lipid-like molecules such as cerebrosides. mdpi-res.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acid additive. mdpi.com The addition of 0.1% formic acid to the mobile phase is a common strategy; it aids in the protonation of the analyte, which enhances ionization efficiency for mass spectrometry detection. mdpi.com

A gradient elution program is often essential for analyzing complex extracts containing lipids with a wide range of polarities. The program typically starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute more hydrophobic compounds. mdpi.com This ensures that compounds like this compound are well-retained and then eluted as focused bands.

Table 1: Example of Optimized LC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides hydrophobic interaction for retaining the lipid structure of the cerebroside. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte protonation. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent to elute the analyte from the C18 column. mdpi.com |

| Flow Rate | 0.3 mL/min | Optimized for analytical scale columns to ensure sharp peaks without excessive pressure. |

| Gradient Program | 60% B to 100% B over 30 minutes | Allows for the separation of lipids with varying polarities and ensures elution of highly retained compounds. mdpi.com |

| Column Temperature | 40 °C | Improves peak shape and reproducibility by reducing mobile phase viscosity. |

| Injection Volume | 5 µL | A small volume is used to prevent column overloading and peak distortion. |

For trace analysis, the mass spectrometer's detection mode is critical for achieving high sensitivity and specificity. Electrospray ionization (ESI) is the preferred ionization technique for polar glycosphingolipids like this compound because it is a soft ionization method that typically produces protonated molecular ions [M+H]+ or sodiated adducts [M+Na]+ with minimal fragmentation. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation and quantification of target analytes in complex mixtures. mdpi.com In MS/MS, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, dramatically enhances selectivity and signal-to-noise ratio by filtering out chemical noise from the matrix. The selection of unique precursor-to-product ion transitions is key to a highly specific assay.

More advanced techniques like high-resolution mass spectrometry (HRMS) on instruments such as Quadrupole Time-of-Flight (QTOF) provide highly accurate mass measurements, which further aids in the identification and confirmation of the elemental composition of the detected analytes. mdpi-res.com Differential Ion Mobility Spectrometry (DMS) coupled with LC-MS can provide an additional dimension of separation, capable of resolving isomeric cerebrosides that may be indistinguishable by chromatography and mass-to-charge ratio alone. researchgate.net

This compound is naturally found in the tissues of starfish, such as Asterias amurensis. mdpi.comresearchgate.net Extracting and analyzing it from such a complex biological matrix requires robust sample preparation to remove interfering substances like proteins, salts, and other lipids.

A common initial extraction method for sphingolipids is a chloroform-methanol extraction. mdpi.com This procedure partitions the lipids into the organic phase, separating them from more polar, water-soluble compounds. The resulting lipid extract is often still too complex for direct injection and requires further fractionation. researchgate.net This is typically achieved using column chromatography over silica (B1680970) gel or reversed-phase materials to separate lipid classes. researchgate.net The fractions containing cerebrosides are then collected, concentrated, and analyzed by LC-MS. acs.org These cleanup steps are crucial to minimize matrix effects, such as ion suppression or enhancement, which can severely impact the accuracy of quantification in ESI-MS.

Advanced Mass Spectrometry Detection Modes for Trace Analysis

Application of Isotopically Labeled Internal Standards for Enhanced Accuracy

In quantitative mass spectrometry-based lipidomics, the use of a suitable internal standard (IS) is paramount for achieving high accuracy and precision. scispace.com An IS is a compound added to samples at a known concentration before processing to correct for variability during sample preparation (e.g., extraction efficiency), chromatography, and ionization in the MS source. caymanchem.com

For the analysis of glycosphingolipids like this compound, stable isotope-labeled (SIL) internal standards are considered the gold standard. caymanchem.comcaymanchem.com These are synthetic versions of the analyte that are chemically identical but have a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govgoogle.com

The key advantages of using a SIL-IS are:

Similar Physicochemical Properties: A SIL-IS behaves nearly identically to the endogenous analyte during sample extraction, derivatization, and chromatographic separation, ensuring that any loss or variation experienced by the analyte is mirrored by the IS. caymanchem.com

Co-elution: In liquid chromatography, the SIL-IS co-elutes with the native analyte, meaning both compounds experience the same ionization conditions and potential matrix effects (ion suppression or enhancement) at the same time. nih.gov This allows for highly effective normalization and improves quantitative accuracy. scispace.com

High Specificity: The mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS, enabling precise quantification. caymanchem.com

While ideally, a specific SIL-IS would be used for each lipid species being quantified, this is often impractical due to the vast structural diversity of lipids and the limited commercial availability of standards for rarer molecules. caymanchem.comnih.gov In such cases, a SIL-IS of a closely related compound from the same lipid class is often used.

Emerging Analytical Technologies for Comprehensive Glycosphingolipid Profiling

The analysis of the complete set of glycosphingolipids (the "glycosphingolipidome") is challenging due to the immense structural diversity, the presence of numerous isomers (compounds with the same mass but different structures), and the wide dynamic range of concentrations in biological samples. nih.govresearchgate.net To address these challenges, several emerging analytical technologies are being applied.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) remains a cornerstone, with advancements in ultra-high-performance liquid chromatography (UHPLC) and nanoflow LC providing enhanced separation efficiency and sensitivity. acs.org Coupling these separation techniques with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, allows for accurate mass measurements, which aids in determining the elemental composition of unknown lipids. acs.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful emerging technique that separates ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net When coupled with MS, it provides an additional dimension of separation, enabling the differentiation of lipid isomers that are indistinguishable by mass alone. This is particularly valuable for glycosphingolipids, which have many positional and linkage isomers. nih.gov

Enzymatic Approaches with Fluorescent Labeling offer an alternative strategy. Enzymes like sphingolipid ceramide N-deacylase (SCDase) can cleave the fatty acid from the ceramide backbone, producing lyso-glycosphingolipids. chemrxiv.org These can then be labeled with a fluorescent tag and analyzed by HPLC with fluorescence detection (HPLC-FLD-MS). This method can improve sensitivity and allows for reliable quantification using fluorescently labeled standards. chemrxiv.org

Mass Spectrometry Imaging (MSI) , particularly using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), allows for the visualization of the spatial distribution of different glycosphingolipids directly in tissue sections. nih.govresearchgate.net This provides crucial information about the localization of specific lipids within complex biological systems, linking molecular identity to tissue architecture.

Future Research Directions and Translational Perspectives for Asteriacerebroside G

Exploration of Undiscovered Biological Activities and Novel Target Identification

The known biological activity of Asteriacerebroside G is currently limited to the promotion of plant growth in species like Brassica campestris. nih.govoup.com However, the broader family of cerebrosides isolated from marine organisms exhibits a vast spectrum of pharmacological properties. rsc.org This suggests that the bioactivity profile of this compound is likely much wider than what is presently known. Future investigations should systematically screen the compound for a range of activities reported for other marine cerebrosides.

Potential Biological Activities for Investigation

| Biological Activity | Rationale based on Related Compounds | Potential Therapeutic Area |

|---|---|---|

| Anti-inflammatory | Cerebrosides from various marine sources have demonstrated anti-inflammatory effects. mdpi.comnih.gov | Inflammatory disorders, Autoimmune diseases |

| Cytotoxic | Numerous starfish-derived cerebrosides have shown cytotoxicity against various cancer cell lines. rsc.orgmdpi.com | Oncology |

| Neuritogenic | Starfish cerebrosides have been reported to possess neuritogenic activity, promoting nerve cell growth. mdpi.commdpi.com | Neurodegenerative diseases, Nerve injury |

| Antimicrobial/Antifungal | Sphingolipids from marine invertebrates can inhibit the growth of bacteria and fungi. mdpi.comnih.gov | Infectious diseases |

| Immunomodulatory | Glycosphingolipids from marine sponges are known for their potent immunostimulatory properties. rsc.orgmdpi.com | Vaccine adjuvants, Immunotherapy |

To move beyond phenomenological screening, identifying the specific molecular targets of this compound is crucial. Modern chemical proteomics provides powerful tools for this purpose. mdpi.com Methodologies like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) could be employed. frontiersin.orgresearchgate.net In a typical workflow, an this compound-based chemical probe would be synthesized and used to "fish" for binding partners in cell lysates or living cells. frontiersin.org The captured proteins would then be identified using mass spectrometry, revealing direct molecular targets and paving the way for mechanistic studies. nomuraresearchgroup.comnih.gov

Development of this compound Analogues with Enhanced Potency or Selectivity through Rational Design

Once novel activities and targets are identified, the natural structure of this compound can be optimized through medicinal chemistry. The goal of such a program would be to synthesize analogues with improved potency, greater selectivity for the target, and better pharmacokinetic properties. Rational design, informed by Structure-Activity Relationship (SAR) studies, is the cornerstone of this approach. mdpi.com

A systematic SAR study would involve the synthesis of a library of analogues with specific modifications to the three core components of the this compound molecule:

The Fatty Acid Chain: The length, degree of unsaturation, and hydroxylation of the (2'R)-2-hydroxytetradecanoylamino chain could be varied.

The Sphingoid Base: The long-chain base ((2S,3R,4E,13Z)-docosadiene-1,3-diol) could be altered in length, saturation, and stereochemistry.

The Carbohydrate Headgroup: While the β-D-glucopyranosyl moiety is common, replacing it with other monosaccharides (e.g., galactose) or modifying its hydroxyl groups could significantly impact activity.

The synthesis of such analogues, coupled with biological testing, would elucidate the key structural features required for activity, similar to how SAR studies on other marine glycolipids have successfully identified determinants for their immunosuppressive functions. mdpi.com This knowledge would enable the design of second-generation compounds with potentially therapeutic profiles.

Investigation of Biosynthetic Pathway Engineering for Scalable and Sustainable Production

Harvesting this compound directly from A. amurensis is not a viable strategy for large-scale supply due to ecological disruption and low yields. Metabolic engineering of microbial hosts offers a promising alternative for sustainable and scalable production. libretexts.org The biosynthetic pathway for cerebrosides is generally conserved and involves a series of enzymatic steps that can be reconstituted in a heterologous host like Escherichia coli or Saccharomyces cerevisiae. rsc.orgmdpi.com

The key enzymes required for the biosynthesis of this compound are predicted to be:

Serine Palmitoyltransferase (SPT): Catalyzes the initial condensation of serine and a fatty acyl-CoA (e.g., palmitoyl-CoA) to form the sphingoid backbone. rsc.org

Keto-sphinganine Reductase: Reduces the ketone group on the sphingoid base. mdpi.com

Ceramide Synthase (CerS): Attaches the specific fatty acid chain to the sphingoid base to form the ceramide core. mdpi.com

Desaturases and Hydroxylases: Introduce double bonds and hydroxyl groups at specific positions on the ceramide structure. mdpi.comlibretexts.org

Glucosylceramide Synthase (GCS): A glycosyltransferase that attaches a glucose molecule to the C-1 hydroxyl group of the ceramide core to yield the final cerebroside. rsc.orgmdpi.com

An engineered biosynthetic pathway would involve cloning the genes encoding these enzymes (sourced from A. amurensis or other organisms) into a production strain. Further optimization would be necessary to balance the pathway, enhance precursor supply (e.g., amino acids, fatty acids), and maximize the final product titer. libretexts.org

Role of this compound in Asterias amurensis Physiology and Ecological Interactions

Understanding the natural role of this compound in its native organism, the North Pacific seastar (A. amurensis), can provide critical insights into its function. As sphingolipids, cerebrosides are fundamental structural components of the plasma membrane, where they participate in maintaining membrane integrity and are involved in cellular processes like cell recognition and signal transduction. mdpi.comnih.govwikipedia.org

Beyond this structural role, secondary metabolites in starfish often serve ecological functions. researchgate.netnih.gov A. amurensis is an opportunistic predator, and its population outbreaks can have severe impacts on local ecosystems and commercial bivalve populations. researchgate.netmarinepests.gov.au Starfish produce a variety of chemical compounds, including saponins (B1172615) and other glycosides, for chemical defense against predators and for preventing the settlement of fouling organisms on their body surface. researchgate.netnih.gov A recent study demonstrated that secondary metabolites from A. amurensis can induce developmental abnormalities in the embryos of co-habitating fish, suggesting a role in chemical warfare or interspecies competition. nih.gov It is plausible that this compound contributes to this chemical defensive arsenal (B13267) or acts as a chemical cue. For instance, starfish larvae are known to use chemotaxis to locate suitable habitats and prey. sciepub.com Future research should investigate whether this compound is involved in these processes, potentially acting as a feeding deterrent, an antifouling agent, or a signaling molecule.

Integration of Omics Data (e.g., Lipidomics, Proteomics) to Elucidate Comprehensive Mechanisms of Action

A comprehensive understanding of this compound's mechanism of action requires an integrated, systems-level approach. Modern "omics" technologies are ideally suited for this challenge.

Lipidomics: Mass spectrometry-based lipidomics can be used to map the precise distribution and concentration of this compound and related lipids across different tissues (e.g., pyloric caeca, gonads, body wall) and developmental stages of A. amurensis. publications.csiro.aunih.govmdpi.com This can provide clues to its physiological function. For example, a high concentration in the epidermis might suggest a role in defense, while accumulation in the gonads could imply a function in reproduction. publications.csiro.au

Proteomics: As discussed in section 9.1, chemical proteomics can identify the direct protein binding partners of this compound. researchgate.netnih.gov Furthermore, untargeted proteomics can compare the entire proteome of cells or tissues treated with this compound versus untreated controls. This can reveal downstream changes in protein expression and identify entire cellular pathways affected by the compound, offering a global view of its effects. researchgate.net

By integrating lipidomic data (where the molecule is) with proteomic data (what the molecule interacts with and what pathways it affects), researchers can build a comprehensive model of this compound's mechanism of action. This integrated approach is essential for translating basic discoveries into tangible therapeutic strategies.

Q & A

[Basic] What are the established methodologies for isolating Asteriacerebroside G from marine organisms?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like silica gel column chromatography, HPLC, or TLC. Structural confirmation requires spectroscopic methods (NMR, MS). To ensure purity, researchers should cross-validate results using at least two complementary techniques and compare spectral data with published standards .

[Basic] What spectroscopic techniques are critical for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HSQC) is essential for elucidating carbon backbone and functional groups. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight and fragmentation patterns. Researchers must report full spectral assignments and adhere to journal guidelines for experimental reproducibility, including raw data deposition in supplementary materials .

[Advanced] How should researchers design experiments to investigate the bioactivity of this compound?

Adopt a tiered approach:

In vitro assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity, anti-inflammatory, or antimicrobial activity. Include positive and negative controls.

Dose-response curves : Establish IC50 values with triplicate measurements.

Mechanistic studies : Employ omics technologies (transcriptomics, proteomics) or molecular docking simulations.

Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental planning .

[Advanced] How can contradictory bioactivity data for this compound in literature be resolved?

Triangulate data sources : Compare results across independent studies, noting differences in experimental conditions (e.g., solvent polarity, cell line specificity).

Evaluate methodology : Assess whether studies used purified compounds or crude extracts, as contaminants may skew results.

Replicate experiments : Follow standardized protocols from high-impact journals, emphasizing variables like temperature, pH, and incubation time.

Statistical reanalysis : Apply meta-analysis tools to identify trends or outliers .

[Advanced] What frameworks guide hypothesis formulation for this compound’s mechanism of action?

Use the PICO framework to structure hypotheses:

- Population : Target organisms or cell types.

- Intervention : this compound dosage and administration.

- Comparison : Positive/negative controls or analogous compounds.

- Outcome : Measurable endpoints (e.g., apoptosis rate, gene expression).

Hypotheses should derive logically from literature gaps identified during systematic reviews .

[Basic] What validation steps are required to confirm the purity and identity of synthesized this compound?

Chromatographic purity : Achieve ≥95% purity via HPLC with UV/ELSD detection.

Spectral matching : Compare NMR/MS data with authentic samples or published spectra.

Elemental analysis : Verify C, H, N, S composition.

Peer review : Share raw data with collaborators for independent verification .

[Advanced] How can researchers ensure reproducibility when replicating this compound synthesis protocols?

Detailed reporting : Document reaction conditions (catalyst, solvent, temperature) in supplementary materials.

Batch-to-batch consistency : Perform three independent syntheses and compare yields/purity.

Open data : Deposit spectral files and chromatograms in public repositories (e.g., Zenodo).

Collaborative validation : Partner with external labs for cross-lab reproducibility studies .

[Advanced] What interdisciplinary approaches enhance the study of this compound’s ecological roles?

Marine ecology : Correlate compound abundance with environmental stressors (pH, temperature).

Microbiomics : Analyze symbiotic microbial communities in source organisms.

Cheminformatics : Use tools like ChemAxon or MOE to predict bioavailability or toxicity.

Integrate findings using systems biology models to map compound interactions .

[Basic] What ethical considerations apply to this compound research involving biological samples?

Permitting : Secure permits for marine specimen collection under CITES or local regulations.

Biosafety : Adhere to BSL-2 protocols for handling bioactive compounds.

Data transparency : Disclose conflicts of interest and funding sources in publications.

Collaborator agreements : Define intellectual property rights early in interdisciplinary projects .

[Advanced] How can analytical methods for this compound quantification be optimized for complex matrices?

Matrix-matched calibration : Prepare standards in a background mimicking the sample (e.g., marine tissue homogenate).

Internal standards : Use deuterated analogs or structurally similar compounds to correct for ion suppression in MS.

Method validation : Assess precision (RSD < 5%), accuracy (spike recovery 90–110%), and LOD/LOQ.

Automation : Implement UPLC-MS/MS systems for high-throughput analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products